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molecular formula C8H5FS B1319160 4-Fluorobenzo[b]thiophene CAS No. 310466-38-7

4-Fluorobenzo[b]thiophene

Cat. No. B1319160
M. Wt: 152.19 g/mol
InChI Key: AOIWFWNSLJDPSZ-UHFFFAOYSA-N
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Patent
US06900216B2

Procedure details

4-Fluorobenzo[b]thiophene was prepared starting from methyl thioglycolate and 2,6-difluorobenzaldehyde and then following a similar procedure to that given for 4-bromobenzo[b]thiophene in Example 9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](OC)(=O)[CH2:2][SH:3].[F:7][C:8]1[CH:15]=[CH:14][CH:13]=[C:12](F)[C:9]=1C=O.BrC1C2C=CSC=2C=CC=1>>[F:7][C:8]1[C:9]2[CH:12]=[CH:13][S:3][C:2]=2[CH:1]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CS)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=O)C(=CC=C1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=2SC=CC21

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=CC=2SC=CC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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